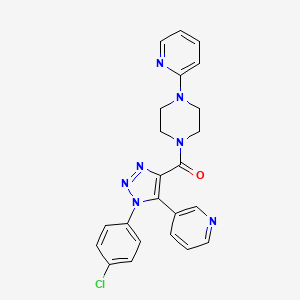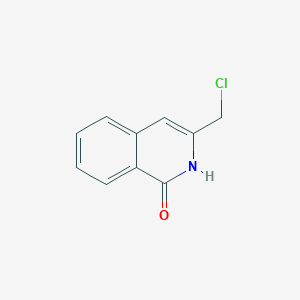
3-(chloromethyl)-2H-isoquinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s appearance, odor, and other physical characteristics .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and chemical stability .科学的研究の応用
Antimicrobial and Antifungal Activities
3-(chloromethyl)-2H-isoquinolin-1-one derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, compounds obtained by replacing the chlorine atom with a cyano group in 1-chloromethyl isoquinolines demonstrated weak antimicrobial and antifungal properties. The compound with a 3-spiro-cyclopentyl radical showcased the maximum activity against Staphylococcus aureus, Escherichia coli, and Candida albicans, with a minimum inhibiting concentration of 250 μg/ml, indicating potential for developing antimicrobial agents (Сурикова et al., 2014).
Synthetic Applications in Medicinal Chemistry
3-(chloromethyl)-2H-isoquinolin-1-one and its derivatives serve as key intermediates in the synthesis of various bioactive compounds. They have been utilized in creating potent indenoisoquinoline topoisomerase I poisons, which are important for developing anticancer drugs. By replacing the nitro toxicophore with other functional groups like fluorine and chlorine, researchers aim to retain biological activities while minimizing potential safety risks, thereby enhancing the therapeutic profile of indenoisoquinolines (Beck et al., 2015).
Prodrug System for Selective Drug Delivery
The structural modification of 3-(chloromethyl)-2H-isoquinolin-1-one has been explored for the development of prodrug systems. For example, the attachment of a 2-nitroimidazol-5-ylmethyl unit to 5-bromoisoquinolin-1-one has shown potential for use as a general prodrug system, facilitating selective drug delivery to hypoxic tissues. This approach represents a strategic method to enhance the efficacy and safety of therapeutic agents by ensuring targeted release in specific physiological conditions (Parveen et al., 1999).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-(chloromethyl)-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-6-8-5-7-3-1-2-4-9(7)10(13)12-8/h1-5H,6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUCNJSAEZTKQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(NC2=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-1,2-dihydroisoquinolin-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

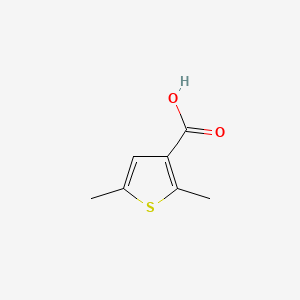
![6-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2695899.png)
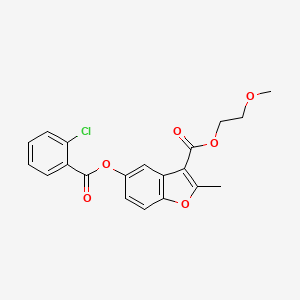
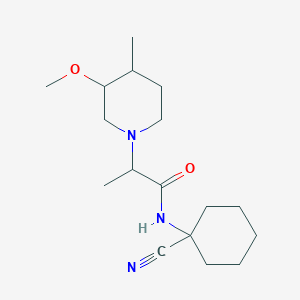
![N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine](/img/structure/B2695904.png)
![(3,4-Dimethoxyphenyl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2695906.png)

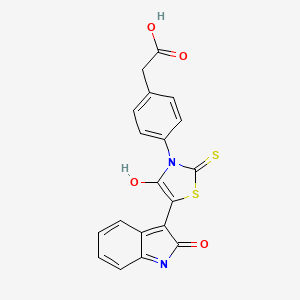
![8-(3,4-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2695910.png)
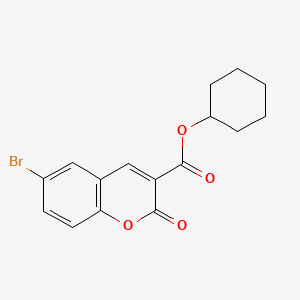
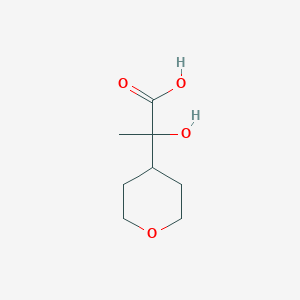
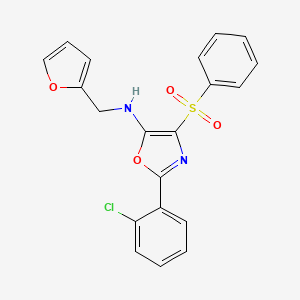
![7-(4-ethoxyphenyl)-4-((3-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2695918.png)
